molecular formula C17H12F2N2S B2634678 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine CAS No. 872695-02-8

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine

Cat. No.: B2634678
CAS No.: 872695-02-8
M. Wt: 314.35
InChI Key: QLVSCGLYWHAAOV-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with fluorobenzylthio and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine typically involves the reaction of 2-fluorobenzylthiol with 6-(4-fluorophenyl)pyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).

    Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like DMF and a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chlorobenzyl)thio)-6-(4-chlorophenyl)pyridazine
  • 3-((2-Bromobenzyl)thio)-6-(4-bromophenyl)pyridazine
  • 3-((2-Methylbenzyl)thio)-6-(4-methylphenyl)pyridazine

Uniqueness

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2S/c18-14-7-5-12(6-8-14)16-9-10-17(21-20-16)22-11-13-3-1-2-4-15(13)19/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVSCGLYWHAAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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